4-Hydroxybenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
4-Hydroxybenzaldehyde (4-HBd) is an organic compound that has been found to have several targets in biological systems. It has been suggested to improve insulin resistance and inhibit cholinesterase . It is also used for the treatment of headaches, dizziness, and convulsions .
Mode of Action
The mode of action of 4-HBd involves its interaction with its targets, leading to various changes in cellular functions. For instance, it has been found to induce cell migration via the activation of various keratinocyte migration factors . In the Dakin oxidation, 4-HBd reacts with hydrogen peroxide in base to form hydroquinone .
Biochemical Pathways
4-HBd is involved in several biochemical pathways. It is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxybenzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde . It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In prokaryotes, HCA catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation .
Pharmacokinetics
The pharmacokinetics of 4-HBd have been studied in normal and cerebral ischemia-reperfusion injury (CIRI) rats. After gavage of 4-HBd in these rats, it was widely distributed to all tissues (heart, liver, spleen, lung, kidney, and brain) in both the equilibrium and elimination phases . The absolute bioavailability of 4-HBd was 5.33% . Furthermore, 4-HBd was rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration in both the control and MCAO/R groups .
Result of Action
The result of the action of 4-HBd is seen in its various effects on cellular functions. For instance, it has been found to induce cell migration via the activation of various keratinocyte migration factors . It also has an active role in the antioxidation and GABAergic neuromodulation of the rat brain .
Biochemical Analysis
Biochemical Properties
4-Hydroxybenzaldehyde interacts with various enzymes and biomolecules. For instance, it is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In the Dakin oxidation, this compound reacts with hydrogen peroxide in base to form hydroquinone .
Cellular Effects
This compound has been found to promote keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . It also promotes wound healing and re-epithelialization in an in vivo excision wound animal model .
Molecular Mechanism
The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) and an aldehyde group (-CHO) at the para position relative to each other . This structural configuration imparts distinct reactivity to the molecule, making it suitable for various chemical reactions, including oxidation, reduction, and condensation processes .
Temporal Effects in Laboratory Settings
This compound is relatively stable under normal conditions . It can undergo oxidation to form p-hydroxybenzoic acid or undergo condensation reactions to form various Schiff bases . These properties make it a versatile intermediate in organic synthesis .
Dosage Effects in Animal Models
In animal models, this compound has shown to accelerate wound healing . The combination of this compound and platelet-derived growth factor subunit B homodimer showed synergistic effects in promoting wound healing .
Metabolic Pathways
This compound is involved in the biosynthesis of phenolic compounds . It is formed from 4-coumaroyl-CoA forming 4-benzaldehyde by the action of 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH). Further hydroxylation forms 3,4-dihydroxybenzadehyde by hydroxybenzaldehyde synthase (HBS) from this compound .
Transport and Distribution
Given its solubility in water , it is likely to be transported across cell membranes and distributed within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: P-Hydroxybenzaldehyde can be synthesized through several methods:
Reimer-Tiemann Reaction: This method involves the reaction of phenol with chloroform in the presence of a strong base, typically sodium hydroxide, to yield p-Hydroxybenzaldehyde.
Gattermann-Koch Reaction: This method uses phenol, carbon monoxide, and hydrochloric acid in the presence of a catalyst, such as copper powder, to produce p-Hydroxybenzaldehyde.
Diazotization and Hydrolysis: This method involves the diazotization of p-aminoformaldehyde followed by hydrolysis to yield p-Hydroxybenzaldehyde.
Industrial Production Methods:
Catalytic Vapor-Phase Oxidation: Industrially, p-Hydroxybenzaldehyde is produced from p-cresol by catalytic vapor-phase oxidation in the presence of an oxide catalyst containing vanadium and other elements such as potassium, rubidium, cesium, or thallium.
Liquid-Phase Catalytic Oxidation: Another method involves the liquid-phase catalytic oxidation of p-cresol using cobalt chelate as a catalyst, with oxygen or air as the oxidizing agent.
Chemical Reactions Analysis
P-Hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be easily oxidized to form p-hydroxybenzoic acid.
Reduction: Reduction of p-Hydroxybenzaldehyde can yield p-hydroxybenzyl alcohol.
Nucleophilic Addition: It can undergo nucleophilic addition reactions with compounds such as Grignard reagents to form secondary alcohols.
Acylation: It can also undergo acylation reactions to form various esters.
Scientific Research Applications
P-Hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including bio-based polyesters.
Medicine: P-Hydroxybenzaldehyde has been studied for its therapeutic effects on conditions such as Crohn’s disease and neurodegenerative disorders
Industry: It is used in the production of pharmaceuticals, perfumes, and pesticides.
Comparison with Similar Compounds
P-Hydroxybenzaldehyde is unique compared to other similar compounds due to its specific functional groups and reactivity:
Properties
IUPAC Name |
4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHSNMVTDWUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65581-83-1 | |
Record name | Benzaldehyde, 4-hydroxy-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=65581-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8059552 | |
Record name | p-Hydroxybenzaldehyde | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour | |
Record name | p-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
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Boiling Point |
310.00 to 311.00 °C. @ 760.00 mm Hg | |
Record name | P-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
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Solubility |
8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |
Record name | P-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
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CAS No. |
123-08-0, 201595-48-4 | |
Record name | 4-Hydroxybenzaldehyde | |
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Record name | p-Hydroxybenzaldehyde | |
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Record name | P-Hydroxybenzaldehyde | |
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Record name | 4-hydroxybenzaldehyde | |
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Record name | Benzaldehyde, 4-hydroxy- | |
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Record name | 4-hydroxybenzaldehyde | |
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Record name | 4-HYDROXYBENZALDEHYDE | |
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Record name | 4-Hydroxybenzaldehyde | |
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Melting Point |
117 °C | |
Record name | P-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Hydroxybenzaldehyde?
A1: this compound has the molecular formula C₇H₆O₂ and a molecular weight of 122.12 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common techniques include:
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identification. []
Q3: What is the solubility of this compound in common solvents?
A: this compound exhibits varying solubility depending on the solvent and temperature. It shows low solubility in water but higher solubility in alcohols like ethanol, propanol, and butanol. [, , , ] Increasing temperature generally enhances its solubility in these solvents.
Q4: Are there alternative methods to enhance the solubility of this compound?
A: Yes, research has explored cosolvents like ethanol, ethyl acetate, and acetone to improve the solubility of this compound in supercritical carbon dioxide. []
Q5: Does the solubility of this compound derivatives vary?
A: Yes, the solubility can be influenced by the nature and position of substituents on the aromatic ring. For example, brominated derivatives generally exhibit lower solubility compared to this compound. [, ]
Q6: What are some notable applications of this compound in organic synthesis?
A6: this compound serves as a versatile building block in synthesizing various compounds:
- Pharmaceuticals: It's a precursor to drugs like Tolterodine (used to treat overactive bladder) and other pharmaceuticals. []
- Polymers: It's used in synthesizing polymers with desirable properties, such as enhanced thermal stability. []
- Flame Retardants: It's employed in creating flame-retardant materials by incorporating it into polymers like epoxy resins. []
Q7: Can this compound participate in catalytic reactions?
A7: While not typically used as a catalyst itself, this compound plays a role in reactions involving catalysts:
- Heterogeneous Catalysis: Studies have investigated its oxidation to 4-hydroxybenzoic acid using catalysts like H4SiW12O40/SiO2. []
- Biocatalysis: Hairy root cultures of Polygonum multiflorum have been explored for the biotransformation of this compound and its derivatives. []
Q8: How do structural modifications of this compound impact its activity?
A8: Modifications, particularly substitutions on the aromatic ring, significantly influence its properties and biological activity:
- Position of Substituents: The position of halogens (e.g., bromine) can alter solubility [, ] and potentially influence interactions with enzymes. []
- Electronic Effects: Electron-withdrawing or -donating groups can modify reactivity and potentially affect binding affinities to biological targets. [, ]
Q9: Are there specific modifications that enhance its inhibitory activity against cholinesterases?
A: Yes, research shows that introducing difunctional groups to this compound can enhance its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests potential for developing novel cholinesterase inhibitors based on modified this compound structures. []
Q10: What are the known biological activities of this compound?
A10: Research indicates a range of activities:
- Antioxidant Activity: It exhibits antioxidant properties, potentially contributing to its health benefits. []
- Anti-tumor Activity: Studies have explored its potential as an anti-tumor agent, though more research is needed to establish its efficacy and safety in humans. []
- Cholinesterase Inhibition: Derivatives of this compound have shown promising inhibitory activity against AChE and BChE, suggesting potential for treating neurodegenerative diseases. []
Q11: Is this compound found naturally, and if so, where?
A: Yes, it occurs naturally in various plants. For example, it is found in Vanilla planifolia where it acts as an intermediate in the biosynthesis of vanillin. []
Q12: How does this compound contribute to the aroma of certain foods and beverages?
A: It contributes to the characteristic flavors and aromas of various foods and beverages, including vanilla. In Vanilla planifolia, it is a key precursor in the biosynthetic pathway leading to vanillin. []
Q13: Are there any environmental concerns associated with this compound?
A13: While it's a naturally occurring compound, research is needed to assess its potential environmental impact fully:
Q14: What are some potential strategies for mitigating any negative environmental impact?
A14: Several strategies can be considered:
Q15: How is this compound typically quantified in various matrices?
A: High-performance liquid chromatography (HPLC) coupled with UV-vis detection is a widely used technique for quantifying this compound in different matrices, including plant extracts. [, ]
Q16: Are there alternative methods for the simultaneous determination of this compound and its derivatives?
A: Yes, spectrophotometric techniques like first derivative ratio spectrophotometry, derivative ratio spectrophotometry-zero crossing, and simultaneous equation methods are available for analyzing mixtures of this compound and its derivatives. [, ]
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